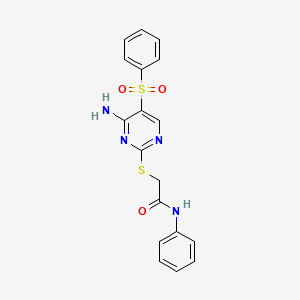

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S2/c19-17-15(27(24,25)14-9-5-2-6-10-14)11-20-18(22-17)26-12-16(23)21-13-7-3-1-4-8-13/h1-11H,12H2,(H,21,23)(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCELJYDZIHZAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Enaminones and Guanidine

A representative procedure involves heating 3-dimethylamino-1-phenylprop-2-en-1-one with guanidine hydrochloride in n-butanol at 120°C for 8–12 hours under reflux. Sodium hydroxide is added to neutralize HCl, facilitating the cyclization to 4-aminopyrimidine.

Reaction Conditions :

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Dimethylamino-1-phenylprop-2-en-1-one | Guanidine hydrochloride, NaOH | n-Butanol | 120°C | 8–12 h | 88% |

Characterization :

- ¹H NMR (DMSO-d₆): δ 9.23 (s, 1H, NH₂), 8.67 (dd, J = 4.7 Hz, 1H, pyridine-H), 8.38 (dt, J = 8.0 Hz, 1H, pyrimidine-H), 7.52 (m, 1H, aromatic-H).

- ¹³C NMR : δ 163.78 (C=O), 161.53 (C=N), 159.36 (pyrimidine-C4).

Sulfonylation at Position 5

The phenylsulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) using phenylsulfonyl chloride.

Sulfonylation Reaction

The 4-aminopyrimidine intermediate is treated with phenylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to prevent over-sulfonylation.

Procedure :

- Dissolve 4-aminopyrimidine (1 equiv) in anhydrous DCM.

- Add triethylamine (2.5 equiv) dropwise under nitrogen.

- Cool to 0°C and add phenylsulfonyl chloride (1.2 equiv) slowly.

- Stir at room temperature for 4–6 hours.

Optimization :

- Excess phenylsulfonyl chloride (>1.2 equiv) leads to di-sulfonylated byproducts.

- Lower temperatures (0°C) improve regioselectivity for position 5.

Yield : 72–85% after column chromatography (silica gel, ethyl acetate/hexanes).

Thioether Formation at Position 2

The thioether linkage is introduced via displacement of a leaving group (e.g., chloride) with a thiol nucleophile.

Chlorination-Thiolation Sequence

- Chlorination : Treat 5-(phenylsulfonyl)-4-aminopyrimidin-2-ol with POCl₃ at 80°C to form 2-chloro-5-(phenylsulfonyl)-4-aminopyrimidine.

- Thiolation : React with thioglycolic acid in DMF using K₂CO₃ as base.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Chlorination | POCl₃, N,N-diethylaniline | Toluene | 80°C | 3 h | 90% |

| Thiolation | Thioglycolic acid, K₂CO₃ | DMF | 60°C | 2 h | 78% |

Mechanistic Insight :

- Chlorination proceeds via phosphorylation of the hydroxyl group, followed by displacement with chloride.

- Thiolation involves SN2 attack of the thiolate anion on the chlorinated pyrimidine.

Amidation with N-Phenylacetamide

The final step couples the thiolated pyrimidine with N-phenylacetamide using carbodiimide-mediated coupling.

Carbodiimide Coupling

Procedure :

- Dissolve 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)acetic acid (1 equiv) and N-phenylacetamide (1.1 equiv) in DCM.

- Add EDCI (1.2 equiv) and DMAP (0.1 equiv).

- Stir at room temperature for 12–16 hours.

Workup :

- Wash with 5% HCl, saturated NaHCO₃, and brine.

- Purify via recrystallization (ethanol/water).

Characterization :

- FT-IR : 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O amide).

- LC-MS : m/z 443.1 [M+H]⁺.

Industrial-Scale Considerations

Catalytic Enhancements

Industrial protocols often employ palladium catalysts for cross-coupling steps. For example, Suzuki-Miyaura coupling has been tested for introducing aryl groups but is less common for sulfonates.

Purification Techniques

- Recrystallization : Ethanol/water mixtures achieve >98% purity.

- Chromatography : Reserved for small-scale batches due to cost.

Challenges and Mitigation

Byproduct Formation

Solvent Selection

- DMF vs. DMSO : DMF offers better solubility for polar intermediates but requires thorough removal due to toxicity.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or sulfonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the phenyl groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings .

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with an amino group and a phenylsulfonyl group, linked to a thioether and an acetamide moiety. The synthesis typically involves multiple steps:

- Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a condensation reaction involving phenylsulfonyl chloride and an appropriate amine.

- Thioether Linkage Introduction : The thioether linkage is formed by reacting the pyrimidine intermediate with a thiol compound under basic conditions.

- Acetamide Formation : This is achieved by reacting the thioether intermediate with an acyl chloride in the presence of a base.

- Final Substitution : The last step involves nucleophilic substitution to introduce the phenyl group into the acetamide.

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds similar to 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide exhibit promising anticancer properties. These compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation, making them potential leads for drug development. For instance, studies have shown that modifications in the sulfonamide group can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

Anticonvulsant Properties : Similar derivatives have been investigated for their anticonvulsant activity. In animal models, these compounds showed significant efficacy in reducing seizure frequency, suggesting their potential as new anticonvulsant agents . The structure-activity relationship (SAR) studies indicate that certain modifications can enhance this activity, providing insights into optimal designs for therapeutic agents .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors:

- Enzyme Inhibition : The thiophenol group can interact with the active sites of enzymes, leading to inhibition of their activity. This mechanism is crucial in pathways associated with cancer and other diseases.

- Signal Transduction Modulation : By affecting cellular membranes, this compound may influence various signaling pathways, thereby altering cellular responses to external stimuli.

Materials Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science:

Organic Semiconductors : The unique electronic properties imparted by the phenylsulfonyl group make this compound suitable for developing organic semiconductors. These materials are essential for applications in flexible electronics and organic photovoltaic devices .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide and analogous compounds:

Key Structural and Functional Insights:

Pyrimidine vs. Triazole Core :

- The target compound’s pyrimidine core (vs. triazole in AS111 derivatives) may favor interactions with enzymes like SIRT2 or kinases due to its planar, aromatic structure. Triazole derivatives, however, exhibit stronger anti-inflammatory activity via COX-2 inhibition .

Substituent Effects: Phenylsulfonyl Group: The electron-withdrawing sulfonyl group in the target compound may enhance metabolic stability compared to dimethyl groups in SIRT2 inhibitors (). However, its bulkiness could reduce binding affinity to certain targets. Amino Group at Position 4: Present in both the target compound and AS111 derivatives, this group is critical for hydrogen bonding with enzyme active sites (e.g., COX-2) .

Activity Trends :

- SIRT2 inhibitors () require pyrimidine rings with small substituents (e.g., methyl groups) for optimal binding. The phenylsulfonyl group in the target compound may shift selectivity toward other targets.

- Anti-inflammatory triazole derivatives () achieve potency via COX-2 inhibition, suggesting the target compound’s pyrimidine scaffold could be modified for similar applications if paired with appropriate substituents.

Biological Activity

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide, a compound with the CAS number 894945-16-5, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrimidine ring substituted with an amino group and a phenylsulfonyl group, linked through a thioether to an acetamide moiety. This unique structure is pivotal in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various disease pathways. The presence of the sulfonamide group enhances its binding affinity to target proteins, potentially inhibiting their activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating potent cytotoxic effects.

Table 1: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 0.15 | Inhibition of tubulin polymerization |

| Anticancer | A549 | 0.29 | Induction of apoptosis |

| Anticancer | MDA-MB-468 | 0.33 | DNA damage induction |

| Enzyme Inhibition | Thymidylate synthase | 0.50 | Competitive inhibition |

Case Studies

- In Vitro Studies : A study assessed the compound's effects on HeLa and A549 cells, revealing IC50 values of 0.15 µM and 0.29 µM respectively. The compound induced apoptosis and disrupted microtubule dynamics, leading to cell cycle arrest in the G2/M phase .

- Structure-Activity Relationship (SAR) : Substitutions on the phenyl ring significantly influenced the compound's potency. For instance, introducing electron-donating groups increased activity against cancer cell lines, while electron-withdrawing groups reduced efficacy .

- Comparative Analysis : Compared to other sulfonamide derivatives, this compound showed superior potency against multiple cancer cell lines, suggesting that the specific arrangement of functional groups plays a crucial role in enhancing biological activity .

Q & A

Q. Q1. What are the key steps in synthesizing 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide, and how are reaction conditions optimized?

A1. The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyrimidin-2-ylthio intermediate via nucleophilic substitution using sodium azide (NaN₃) in a toluene:water solvent system under reflux (5–7 hours). Reaction progress is monitored by TLC with hexane:ethyl acetate (9:1) .

- Step 2: Thioether linkage formation between the pyrimidine intermediate and N-phenylacetamide. Temperature (60–80°C) and pH control are critical to avoid side reactions like hydrolysis. Polar aprotic solvents (e.g., DMF) enhance yield .

- Optimization: Yield improvements (from ~50% to >80%) are achieved by adjusting stoichiometry (1:1.5 molar ratio of reactants) and using coupling agents like EDCI .

Q. Q2. How is the purity of the compound validated, and what analytical techniques are employed?

A2. Purity is assessed using:

- Chromatography: TLC (Rf value comparison) and HPLC (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .

- Spectroscopy:

- ¹H/¹³C NMR: Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl group at δ 3.1 ppm) .

- IR: Identifies functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹, C=O at 1680 cm⁻¹) .

- Elemental Analysis: Matches calculated vs. observed C, H, N, S percentages (e.g., C: 54.2%, H: 4.1%) .

Q. Q3. What are the standard protocols for crystallizing this compound, and how does solvent choice impact crystal quality?

A3.

- Solvent Selection: Ethanol or ethyl acetate is preferred for slow evaporation, yielding monoclinic crystals suitable for X-ray diffraction. Dichloromethane may induce twinning due to rapid crystallization .

- Procedure: Dissolve 100 mg of compound in 5 mL hot ethanol, filter, and allow slow evaporation at 4°C. Crystal quality is verified by sharp melting points (e.g., 178–180°C) and single-crystal XRD (R-factor < 0.05) .

Advanced Research Questions

Q. Q4. How does structural modification of the pyrimidine ring influence biological activity?

A4. Structure-activity relationship (SAR) studies reveal:

- Amino Group (Position 4): Essential for SIRT2 inhibition (IC₅₀ = 1.2 µM). Replacement with methyl reduces activity 10-fold .

- Phenylsulfonyl Group (Position 5): Enhances hydrophobic interactions with enzyme pockets. Fluorine substitution improves metabolic stability but reduces solubility .

- Thioether Linker: Replacing sulfur with oxygen decreases membrane permeability (logP increases from 2.8 to 3.5) .

Table 1: SAR of Pyrimidine Modifications

| Modification | Biological Activity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| 4-NH₂ | 1.2 µM | 0.8 |

| 4-CH₃ | 12.5 µM | 1.5 |

| 5-SO₂Ph | 0.9 µM | 0.5 |

| 5-SO₂(4-F-Ph) | 1.1 µM | 0.3 |

Q. Q5. What computational methods are used to predict binding modes with biological targets like SIRT2?

A5.

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses. The pyrimidine sulfonyl group forms hydrogen bonds with Asn168 and His187 of SIRT2 (binding energy: −9.2 kcal/mol) .

- MD Simulations: GROMACS is used to assess stability over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- Pharmacophore Modeling: Identifies critical features: hydrogen bond acceptors (sulfonyl oxygen) and aromatic rings for hydrophobic contacts .

Q. Q6. How are crystallographic data analyzed to resolve structural ambiguities, and what software is preferred?

A6.

- Data Collection: High-resolution (<1.0 Å) data collected at 100 K using synchrotron radiation. SHELXT solves phases via intrinsic phasing, while SHELXL refines structures (R1 < 5%) .

- Disorder Modeling: Partial occupancy of the phenyl ring is resolved using PART instructions in SHELXL. Anisotropic displacement parameters (ADPs) refine thermal motion .

- Validation: PLATON checks for voids (>10% volume suggests solvent masking) and CCDC Mercury visualizes H-bond networks .

Q. Q7. What strategies mitigate contradictions in biological activity data across cell lines?

A7.

- Dose-Response Curves: IC₅₀ values are normalized to cell viability assays (MTT/WST-1) with triplicate repeats. Inconsistent results (e.g., 5 µM in MCF-7 vs. 20 µM in HEK293) may arise from SIRT2 expression variability .

- Off-Target Screening: Kinase profiling (Eurofins Panel) identifies non-specific inhibition (e.g., CDK2 at 10 µM).

- Biochemical Validation: Western blotting confirms target modulation (e.g., α-tubulin acetylation levels) .

Q. Q8. How does this compound compare structurally to analogs with similar pharmacological profiles?

A8. Key differentiators include:

- Core Heterocycle: Pyrimidine vs. quinazoline (e.g., 2-((3-(4-fluorobenzyl)-4-oxoquinazolin-2-yl)thio)-N-phenylacetamide) enhances selectivity for kinases .

- Substituent Effects: The phenylsulfonyl group improves solubility over tosyl analogs (logP 2.8 vs. 3.4) .

Table 2: Structural Comparison with Analogs

| Compound | Target | logP | IC₅₀ (SIRT2) |

|---|---|---|---|

| This compound | SIRT2 | 2.8 | 1.2 µM |

| 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide | CDK4 | 3.1 | 8.5 µM |

| N-(4-acetylphenyl)-2-[...]acetamide | Tubulin | 3.5 | 0.7 µM |

Methodological Guidance

- Synthesis Troubleshooting: Low yields (<40%) may require inert atmosphere (N₂) to prevent oxidation of the thioether group .

- Data Reproducibility: Standardize solvent batches (HPLC-grade) and control humidity during crystallization .

- Ethical Compliance: Adhere to OECD guidelines for in vitro toxicity screening (e.g., mitochondrial toxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.